{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13(20)7-12-14(21)18(15(22)17-12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYXPSDUHOJWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazolidinone Core
The core imidazolidin-4-one structure can be synthesized via cyclization reactions involving amino acids, ureas, or related intermediates:
Urea Derivative Cyclization : As detailed in patent US7662845B2, the synthesis involves reacting suitable urea derivatives with α-halo acids or esters to form the imidazolidinone ring through nucleophilic substitution and cyclization steps. This process often employs conditions such as reflux in polar aprotic solvents, with catalysts or bases to facilitate ring closure.
Amide Coupling and Cyclization : Another approach involves coupling amino acids or their derivatives with carbodiimides, followed by cyclization to form the imidazolidinone ring, as described in the literature on hydantoin and imidazolidinone synthesis.
Attachment of the Acetic Acid Side Chain
The acetic acid group is introduced through acylation reactions:
Carboxymethylation : The imidazolidinone ring or its derivatives can be functionalized with chloroacetic acid derivatives or via alkylation with bromoacetic acid esters, followed by hydrolysis to yield the free acid.
Protection and Deprotection : Protective groups are employed to prevent side reactions during acylation, which are later removed under mild conditions.
Specific Research Findings and Data Tables
Research articles and patent disclosures provide detailed experimental conditions, yields, and intermediates. For example:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization to form imidazolidinone | Urea derivatives + α-halo acids | Reflux in polar aprotic solvents | ~70-85% | Patents US7662845B2 and WO2013071203A1 describe similar cyclizations |
| Indole-3-ethylation | Indole + ethyl halides | Base (e.g., K2CO3), reflux | Variable | Protecting groups often used |
| Acylation with chloroacetic acid derivatives | Bromoacetic acid esters | Basic aqueous or alcoholic media | 60-75% | Hydrolysis yields the free acid |
Note: Exact yields depend on specific substituents and reaction conditions.
Notes on Optimization and Challenges
- Regioselectivity : Achieving regioselective substitution on the indole ring is critical; protecting groups and reaction conditions are optimized accordingly.
- Yield Improvement : Use of microwave-assisted synthesis and modern coupling reagents (e.g., carbodiimides, phosphines) can enhance yields.
- Purification : Chromatography and recrystallization are employed to purify intermediates and final compounds.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s indole and imidazolidinone moieties undergo oxidation under controlled conditions.
Reduction Reactions
Selective reduction targets the imidazolidinone ring or acetic acid side chain.
Substitution Reactions
The acetic acid group and nitrogen atoms are primary sites for nucleophilic/electrophilic substitution.
Ring-Opening and Cycloaddition Reactions
The imidazolidinone ring participates in reversible ring-opening under specific conditions.
Photochemical and Thermal Degradation
Stability studies reveal decomposition pathways under stress conditions.
Key Research Findings
-
Stereochemical Outcomes : Reduction of the imidazolidinone ring with NaBH₄ produces a cis-diol configuration, critical for binding to enzymatic targets .
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Bioactivity Modulation : N-alkylation at the indole nitrogen significantly enhances antimicrobial potency by disrupting bacterial membrane integrity .
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Synthetic Utility : The acetic acid group serves as a versatile handle for bioconjugation, enabling covalent attachment to polymers or proteins .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid exhibit promising anticancer properties. Research has shown that indole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For instance:
- Mechanism of Action : Indole derivatives may inhibit key enzymes involved in cancer cell proliferation or enhance the activity of pro-apoptotic factors.
- Case Studies : In vitro studies demonstrated that related compounds could reduce the viability of breast and colon cancer cell lines by over 50% at specific concentrations .
Neuroprotective Effects
Indole compounds have been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves:
- Reduction of Oxidative Stress : These compounds may mitigate oxidative damage in neuronal cells.
- Case Studies : Animal models treated with indole derivatives showed improved cognitive function and reduced markers of neuroinflammation .
Anti-inflammatory Properties
The compound has potential applications in treating inflammatory conditions. Indole-based structures are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : Studies have reported significant reductions in inflammatory markers in animal models treated with similar compounds .
Enzyme Inhibition
The compound's structure suggests potential inhibition of various enzymes, including:
- Cyclooxygenases (COX) : Important for pain and inflammation management.
- Case Studies : In vitro assays indicated that related compounds effectively inhibited COX activity, leading to reduced prostaglandin synthesis .
Antimicrobial Activity
Indole derivatives have shown promise as antimicrobial agents against a range of pathogens.
- Mechanism : They may disrupt bacterial cell membranes or inhibit vital metabolic pathways.
- Case Studies : Laboratory tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Research Implications
Given its diverse applications, further research into this compound could yield significant insights into new therapeutic strategies. Potential areas for exploration include:
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.
- Clinical Trials : Initiating trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The imidazolidinone ring and acetic acid group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Core Modifications
Side Chain Variations
- Acetic vs. Propanoic Acid: The propanoic acid analog (CAS 1214131-38-0) has a longer carboxylic chain, which may increase water solubility but reduce passive diffusion across lipid membranes .
- Methoxy Substitutions : Methoxy groups (e.g., CAS 1955515-02-2) donate electron density, altering the compound’s electronic profile and reactivity .
Biological Activity
The compound {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid, also known as KBD80548, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O4, with a molecular weight of 301.3 g/mol. The compound features an indole moiety linked to a dioxoimidazolidine structure, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N3O4 |
| Molecular Weight | 301.3 g/mol |
| CAS Number | 1910805-48-9 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that imidazolidin derivatives can inhibit tumor growth by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .
In a xenograft model study, a related compound demonstrated effective tumor suppression at low doses, suggesting that this compound may also possess similar capabilities .
The proposed mechanism of action involves the inhibition of metalloproteinases (MMPs), particularly MMP12, which play a significant role in tumor metastasis and angiogenesis. Inhibiting these enzymes can reduce the invasive potential of cancer cells .
Case Study 1: In Vivo Efficacy
A study evaluating the in vivo efficacy of related imidazolidin compounds showed promising results in reducing tumor size in mouse models. The administration of these compounds led to a marked decrease in tumor volume compared to control groups, highlighting their potential as therapeutic agents in oncology .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable pharmacokinetic profiles with prolonged circulation times and enhanced bioavailability when administered via specific routes .
Safety and Toxicology
While the biological activity is promising, safety assessments are critical. The compound has been classified as an irritant based on preliminary safety data. Further toxicological studies are necessary to establish a comprehensive safety profile before clinical application .
Q & A
Q. What synthetic methodologies are available for preparing {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid and its analogs?
Methodological Answer: The compound can be synthesized via condensation reactions involving indole derivatives and imidazolidinone precursors. A representative approach (adapted from indole-acetic acid syntheses) involves:
- Step 1: Reacting 2-(1H-indol-3-yl)acetaldehyde (CAS 2591-98-2) with a substituted hydantoin or imidazolidinone under acidic conditions (e.g., acetic acid, sodium acetate) .
- Step 2: Introducing the acetic acid moiety via alkylation or carboxylation. For example, NaH-mediated alkylation with bromoacetic acid derivatives yields the final product .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and a C18 column (95% purity threshold) .
- Structural Confirmation:
Q. What computational strategies are suitable for studying this compound’s bioactivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like the aryl hydrocarbon receptor (AhR) or STAT3. The indole moiety is critical for π-π stacking .
- Quantum Chemical Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational spectra and electronic properties (HOMO-LUMO gaps) .
Q. How should researchers address contradictory data in synthesis yields or bioactivity?
Methodological Answer:
- Yield Discrepancies: Optimize reaction stoichiometry (e.g., excess sodium acetate in AcOH improves cyclization) .
- Bioactivity Variability: Validate assays using positive controls (e.g., known AhR ligands) and standardized cell lines (HEK293 or HepG2) .
Case Study:
In , yields ranged from 30% to 83% due to steric effects of substituents. Using bulkier groups (e.g., 4-cyanobutyl) reduces steric hindrance, improving yields .
Q. What biological pathways or targets are hypothesized for this compound?
Methodological Answer:
- AhR Pathway: The indole group mimics tryptophan metabolites, potentially modulating AhR-driven anti-inflammatory responses .
- STAT3 Inhibition: Structural analogs (bisindolylmaleimides) inhibit STAT3 phosphorylation via SH2 domain binding .
Experimental Design:
- In Vitro: Treat macrophages with LPS + compound (10 µM) and measure IL-6 via ELISA .
- In Silico: Perform MD simulations to assess binding stability with STAT3 (≥100 ns trajectories) .
Data Contradiction Analysis
Example: Variability in anti-inflammatory efficacy across studies may arise from:
Purity Differences: 95% purity () vs. lower grades affecting activity.
Cell-Specific Responses: AhR expression levels vary between cell types .
Resolution: Standardize compound purity (≥95%) and use CRISPR-edited AhR-knockout models as controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
